molecular formula C13H19N5O2S B6119088 N-[(1-cyclopentyl-5-oxopyrrolidin-3-yl)methyl]-N'-1,3,4-thiadiazol-2-ylurea

N-[(1-cyclopentyl-5-oxopyrrolidin-3-yl)methyl]-N'-1,3,4-thiadiazol-2-ylurea

Cat. No. B6119088
M. Wt: 309.39 g/mol
InChI Key: GRZUTUVCBSSAPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(1-cyclopentyl-5-oxopyrrolidin-3-yl)methyl]-N'-1,3,4-thiadiazol-2-ylurea, also known as CP-690,550, is a small molecule inhibitor of Janus kinase 3 (JAK3) that has been developed for the treatment of autoimmune diseases. JAK3 is a tyrosine kinase that plays a key role in the signaling pathways of cytokines involved in immune responses. CP-690,550 has been shown to be effective in several animal models of autoimmune diseases, including rheumatoid arthritis, psoriasis, and multiple sclerosis.

Mechanism of Action

N-[(1-cyclopentyl-5-oxopyrrolidin-3-yl)methyl]-N'-1,3,4-thiadiazol-2-ylurea works by selectively inhibiting JAK3, which is a key component of the signaling pathways of several cytokines involved in immune responses. By inhibiting JAK3, N-[(1-cyclopentyl-5-oxopyrrolidin-3-yl)methyl]-N'-1,3,4-thiadiazol-2-ylurea blocks the downstream signaling of cytokines such as IL-2, which is required for the activation and proliferation of T cells.
Biochemical and Physiological Effects:
N-[(1-cyclopentyl-5-oxopyrrolidin-3-yl)methyl]-N'-1,3,4-thiadiazol-2-ylurea has been shown to have several biochemical and physiological effects, including the inhibition of T cell activation and proliferation, the reduction of cytokine production, and the suppression of antibody production. These effects are believed to contribute to the therapeutic efficacy of N-[(1-cyclopentyl-5-oxopyrrolidin-3-yl)methyl]-N'-1,3,4-thiadiazol-2-ylurea in autoimmune diseases.

Advantages and Limitations for Lab Experiments

One advantage of using N-[(1-cyclopentyl-5-oxopyrrolidin-3-yl)methyl]-N'-1,3,4-thiadiazol-2-ylurea in lab experiments is its selectivity for JAK3, which allows for the specific inhibition of cytokine signaling pathways involved in immune responses. However, one limitation is that N-[(1-cyclopentyl-5-oxopyrrolidin-3-yl)methyl]-N'-1,3,4-thiadiazol-2-ylurea may also inhibit other JAK family members, such as JAK1 and JAK2, which are involved in the signaling pathways of other cytokines.

Future Directions

There are several potential future directions for research on N-[(1-cyclopentyl-5-oxopyrrolidin-3-yl)methyl]-N'-1,3,4-thiadiazol-2-ylurea. One area of interest is the development of more selective JAK3 inhibitors that do not inhibit other JAK family members. Another area of interest is the investigation of the long-term safety and efficacy of N-[(1-cyclopentyl-5-oxopyrrolidin-3-yl)methyl]-N'-1,3,4-thiadiazol-2-ylurea in the treatment of autoimmune diseases. Additionally, N-[(1-cyclopentyl-5-oxopyrrolidin-3-yl)methyl]-N'-1,3,4-thiadiazol-2-ylurea may have potential applications in other diseases that involve dysregulated cytokine signaling pathways, such as cancer and inflammatory bowel disease.

Synthesis Methods

The synthesis of N-[(1-cyclopentyl-5-oxopyrrolidin-3-yl)methyl]-N'-1,3,4-thiadiazol-2-ylurea involves several steps, starting with the reaction of 1-cyclopentyl-3-(3-oxo-1-phenylpropyl)urea with thionyl chloride to form the corresponding acid chloride. This is then reacted with 2-amino-1,3,4-thiadiazole to form the desired product.

Scientific Research Applications

N-[(1-cyclopentyl-5-oxopyrrolidin-3-yl)methyl]-N'-1,3,4-thiadiazol-2-ylurea has been extensively studied in vitro and in vivo for its potential therapeutic applications in autoimmune diseases. It has been shown to inhibit the production of several cytokines, including interleukin-2 (IL-2), IL-4, IL-6, IL-10, and interferon-gamma (IFN-γ), which are involved in the pathogenesis of autoimmune diseases.

properties

IUPAC Name

1-[(1-cyclopentyl-5-oxopyrrolidin-3-yl)methyl]-3-(1,3,4-thiadiazol-2-yl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N5O2S/c19-11-5-9(7-18(11)10-3-1-2-4-10)6-14-12(20)16-13-17-15-8-21-13/h8-10H,1-7H2,(H2,14,16,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRZUTUVCBSSAPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2CC(CC2=O)CNC(=O)NC3=NN=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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